3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 921812-40-0
VCID: VC5397330
InChI: InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl
Molecular Formula: C15H13ClN2O3S
Molecular Weight: 336.79

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

CAS No.: 921812-40-0

Cat. No.: VC5397330

Molecular Formula: C15H13ClN2O3S

Molecular Weight: 336.79

* For research use only. Not for human or veterinary use.

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide - 921812-40-0

Specification

CAS No. 921812-40-0
Molecular Formula C15H13ClN2O3S
Molecular Weight 336.79
IUPAC Name 3-chloro-4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19)
Standard InChI Key NADNRWIFRNOHMT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is C₁₅H₁₃ClN₂O₃S, with a molecular weight of 336.79 g/mol. The structure combines a chlorinated and methylated benzene ring connected via a sulfonamide bridge to a 2-oxoindoline group. Key features include:

  • Chlorine substitution at position 3 of the benzene ring, enhancing electrophilic reactivity.

  • Methyl group at position 4, contributing to hydrophobic interactions.

  • 2-Oxoindolin-5-yl moiety, a heterocyclic fragment prevalent in kinase inhibitors and anticancer agents .

The compound’s stereochemistry is achiral, as confirmed by its SMILES representation: Cc1ccc(cc1Cl)S(=O)(=O)Nc2ccc3c(c2)C(=O)NC3.

Physicochemical Properties

Computational and experimental data for related sulfonamides suggest the following properties :

PropertyValue
logP~3.6–5.2 (predicted)
Hydrogen bond donors1 (sulfonamide NH)
Hydrogen bond acceptors6 (3 O, 2 N, 1 S=O)
Polar surface area~57–90 Ų
SolubilityLow aqueous solubility (logSw ≈ -5.9)

The compound’s lipophilicity (logP ~4.5–5.2) aligns with trends observed in N-substituted benzenesulfonamides, favoring membrane permeability but limiting solubility .

CompoundHCT-116 IC₅₀ (μM)Selectivity (vs. HaCaT)
Derivative 2012.83-fold
Derivative 2412.74-fold
Derivative 308.011-fold

Challenges and Future Directions

  • Synthetic optimization: Improving yield and scalability via catalysts (e.g., Pd-mediated cross-coupling) .

  • Biological profiling: Screening against kinase panels and apoptosis pathways to identify molecular targets.

  • Solubility enhancement: Introducing polar substituents (e.g., hydroxyl groups) to improve pharmacokinetics .

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